molecular formula C10H10ClNO3 B1434950 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran CAS No. 1334614-55-9

6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Cat. No.: B1434950
CAS No.: 1334614-55-9
M. Wt: 227.64 g/mol
InChI Key: VPLQWDKEWDPMFK-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound involves a mixture of this compound (Intermediate A) and trans-tert-butyl-3-amino-4-hydroxy-pyrrolidine-1-carboxylate. These are dissolved in dimethylsulfoxide and treated with sodium hydride .

Scientific Research Applications

Antimicrobial Activity

Studies have investigated the antimicrobial properties of compounds related to 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran. For instance, compounds derived from benzofuroxans, including chloro and nitro derivatives, have been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Chugunova et al., 2016).

Anti-HIV and Antitumor Applications

Research into chloro and nitro derivatives of carbazoles and benzothiazoles, which share structural similarities with this compound, has shown promising anti-HIV and antitumor activities. These compounds have been tested for their efficacy in inhibiting HIV replication and demonstrating cytotoxic activities against various cancer cell lines, suggesting their potential as leads for the development of novel therapeutics in these areas (Saturnino et al., 2018; Racané et al., 2006).

Organic Magnetic Materials

The synthesis and characterization of nitroxide radicals related to benzimidazole compounds, including derivatives with chloro and nitro groups, have contributed to the development of organic magnetic materials. These materials exhibit unique magnetic properties due to the presence of stable nitroxide radicals, offering insights into hydrogen bonding's role in modulating magnetic interactions (Ferrer et al., 2001).

Synthesis and Chemical Reactivity

Research into the chemical reactivity of nitrobenzofuroxans, including chloro and nitro derivatives, has led to the development of novel synthetic methodologies. These studies have facilitated the efficient synthesis of new compounds with potential applications in various fields, including pharmacology and materials science (Chugunova et al., 2021).

Future Directions

Benzofuran and its derivatives, such as 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran, have been identified as promising structures for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications and have been used in the treatment of various diseases . Therefore, future research may focus on further exploring the therapeutic potential of these compounds.

Properties

IUPAC Name

6-chloro-2,2-dimethyl-5-nitro-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLQWDKEWDPMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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